molecular formula C9H7Br2NO B2903116 5-Bromoquinolin-6-ol;hydrobromide CAS No. 2287317-39-7

5-Bromoquinolin-6-ol;hydrobromide

Cat. No.: B2903116
CAS No.: 2287317-39-7
M. Wt: 304.969
InChI Key: GIUKDEWDIFQGJJ-UHFFFAOYSA-N
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Description

5-Bromoquinolin-6-ol;hydrobromide is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the quinoline ring system. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Synthetic Routes and Reaction Conditions:

  • Bromination of Quinolin-6-ol: The compound can be synthesized by the bromination of quinolin-6-ol using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

  • Hydrobromic Acid Treatment: The resulting 5-bromoquinolin-6-ol can be treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of bromine usage.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Bromoquinolin-6-ol;hydrobromide is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: In the study of enzyme inhibition and receptor binding.

  • Medicine: In the development of new pharmaceuticals, particularly in the fields of antimalarial and anticancer drugs.

  • Industry: As a building block for the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

5-Bromoquinolin-6-ol;hydrobromide is similar to other brominated quinolines, such as 6-bromoquinoline and 8-bromoquinolin-7-ol hydrobromide. its unique combination of a bromine atom and a hydroxyl group at specific positions on the quinoline ring system gives it distinct chemical properties and reactivity. These differences make it particularly useful in certain synthetic applications and research areas.

Comparison with Similar Compounds

  • 6-Bromoquinoline

  • 8-Bromoquinolin-7-ol hydrobromide

Properties

IUPAC Name

5-bromoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-9-6-2-1-5-11-7(6)3-4-8(9)12;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUKDEWDIFQGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)O)N=C1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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